molecular formula C15H16O3 B8339881 2-(3-Benzyloxyphenoxy)ethanol

2-(3-Benzyloxyphenoxy)ethanol

Cat. No.: B8339881
M. Wt: 244.28 g/mol
InChI Key: QDFQNWUSLIRMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzyloxyphenoxy)ethanol is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2-(3-phenylmethoxyphenoxy)ethanol

InChI

InChI=1S/C15H16O3/c16-9-10-17-14-7-4-8-15(11-14)18-12-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2

InChI Key

QDFQNWUSLIRMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry of 38.6 g (0.25 mole) of o-(2-hydroxyethyl)resorcinol (Lancaster), 44.3 g (0.35 mole) of benzyl chloride, and 55.2 g (0.40 mole) of potassium carbonate in 200 ml of acetone was stirred and heated at reflux for 72 hr. The reaction mixture was filtered and the filtrate was concentrated under vacuum. The crystalline residue was recrystallized from toluene/petroleum ether to give 56.3 g (92%) of the title compound as white flakes, mp 40.5°-43.5° C.
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of O-(2-Hydroxyethyl)resorcinol (4 g) and sodium hydroxide (1.04 g) dissolved in methanol (60 mL) was added benzyl bromide (4.44 g), and the resulting reaction mixture was stirred overnight. After this time, approximately 30 mL of the methanol was removed in vacuo, and the mixture was diluted with methylene chloride (100 mL). The organics were washed with water and aqueous 1N NaOH, dried, and concentrated to provide 2-(3-benzyloxyphenoxy)ethanol (5.03 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step Two

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